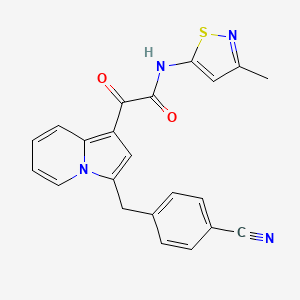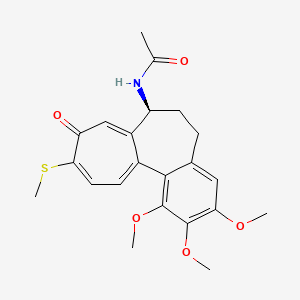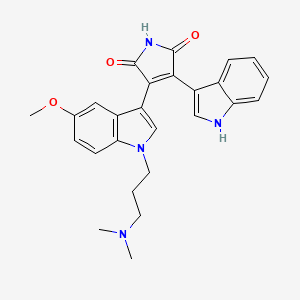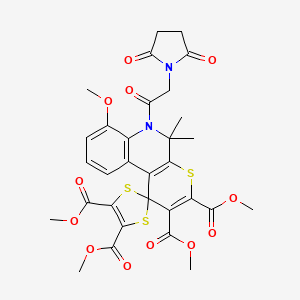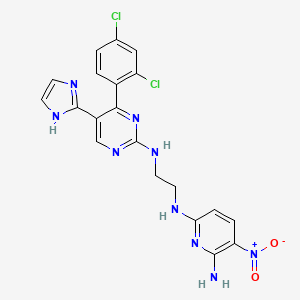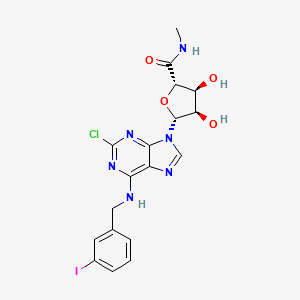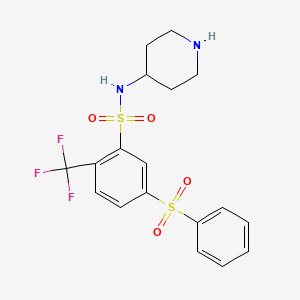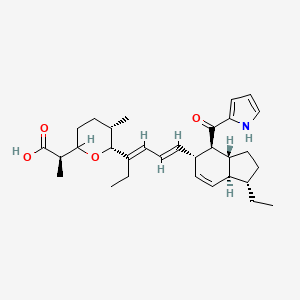
Indanomicina X 14547A
Descripción general
Descripción
Indanomycin is an indene that is (3aS,7aR)-2,3,3a,4,5,7a-hexahydro-1H-indene which is substituted at the 2-pro-R position by a 1H-pyrrol-2-ylcarbonyl group, at the 9-pro-S position by an ethyl group, and at the 5-pro-R position by a hexa-1,3-dineyl group . It exhibits activity against Gram-positive bacteria as well as antihypertensive and antitumor . It also functions as an effective growth promoter for ruminants .
Synthesis Analysis
The biosynthetic gene cluster for indanomycin was identified from Streptomyces antibioticus NRRL 8167 and sequenced to ∼80 kb . This revealed five genes encoding subunits of a polyketide synthase (PKS) and 18 other open reading frames . The involvement of this cluster in indanomycin biosynthesis was confirmed by deletion mutagenesis .
Molecular Structure Analysis
Indanomycin has a molecular formula of C31H43NO4 . The structure of Indanomycin includes a tetrahydropyran and a central indane ring system . The final module of the indanomycin polyketide synthase possesses an unusual terminal module lacking an integrated thioesterase .
Chemical Reactions Analysis
Indanomycin is biosynthesized by a hybrid nonribosomal peptide synthase/polyketide synthase (NRPS/PKS) followed by a number of ‘tailoring’ steps to form the two ring systems that are present in the mature product . The indane ring of indanomycin was formed by the action of IdmH using a Diels–Alder reaction .
Physical and Chemical Properties Analysis
Indanomycin has a molecular weight of 493.7 g/mol . It is a member of oxanes, an indene, an aromatic ketone, and a monocarboxylic acid .
Aplicaciones Científicas De Investigación
Indanomicina X 14547A: Aplicaciones de Investigación Científica
Actividad Antimicrobiana
Indanomicina: , también conocida como Antibiotic X 14547A, exhibe una potente actividad bactericida contra bacterias Gram-positivas, con valores de concentración inhibitoria mínima (MIC) tan bajos como ≤0,2 μg/ml .
Propiedades Ionóforas
Este compuesto se ha identificado como un antibiótico ionóforo, lo que significa que puede transportar iones a través de membranas lipídicas, una propiedad que podría ser útil en el estudio de los mecanismos de transporte iónico .
Investigación de Productos Naturales
La indanomicina es un foco de investigación de productos naturales debido a su singular estructura de anillo indanona. Se ha aislado de muestras de suelo y se han estudiado sus análogos estructurales y sus propiedades antimicrobianas .
Química Sintética
La síntesis total de Indanomicina representa un logro significativo en la química sintética, proporcionando información sobre la construcción de moléculas complejas con posibles aplicaciones terapéuticas .
Estudios Bioquímicos
La capacidad del compuesto para actuar como un ionóforo lo hace valioso para estudios bioquímicos relacionados con la homeostasis iónica celular y el desarrollo de electrodos selectivos de iones .
Descubrimiento de Fármacos
La estructura única de la indanomicina y su potente actividad antimicrobiana la convierten en un candidato para los esfuerzos de descubrimiento de fármacos, particularmente en la búsqueda de nuevos antibióticos con mecanismos de acción novedosos .
Investigación Farmacológica
La investigación sobre las propiedades farmacológicas de la indanomicina podría conducir al desarrollo de nuevos tratamientos para infecciones bacterianas resistentes a los antibióticos actuales .
Aplicaciones Agrícolas
Como antibiótico con actividad específica contra ciertas bacterias, la indanomicina podría tener aplicaciones potenciales en la agricultura, como el tratamiento de infecciones bacterianas en cultivos o ganado .
Para obtener información más detallada sobre cada aplicación, se requeriría una investigación y análisis adicionales.
Mecanismo De Acción
Target of Action
Antibiotic X 14547A, produced by a new strain of Streptomyces Antibioticus (NRRL 8167), is primarily active against Gram-positive bacteria . It is capable of complexing and transporting divalent as well as monovalent metal cations , making these ions its primary targets.
Mode of Action
The antibiotic interacts with its targets (divalent and monovalent metal cations) by forming complexes with them and facilitating their transport . This interaction disrupts the normal functioning of the bacterial cells, leading to their death.
Biochemical Pathways
It is known that the antibiotic’s ability to transport metal cations can disrupt essential biochemical processes within the bacterial cells .
Result of Action
The primary result of Antibiotic X 14547A’s action is the death of Gram-positive bacteria . By complexing and transporting metal cations, the antibiotic disrupts essential processes within the bacterial cells, leading to their death .
Action Environment
The action, efficacy, and stability of Antibiotic X 14547A can be influenced by various environmental factors. For instance, the presence of divalent and monovalent metal cations in the environment can affect the antibiotic’s ability to form complexes and transport these ions . .
Análisis Bioquímico
Biochemical Properties
Antibiotic X 14547A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the complexing and transporting of divalent as well as monovalent metal cations .
Cellular Effects
The effects of Antibiotic X 14547A on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Antibiotic X 14547A involves its ability to exert its effects at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Antibiotic X 14547A show changes. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Antibiotic X 14547A vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Antibiotic X 14547A is involved in various metabolic pathways. It interacts with several enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Antibiotic X 14547A is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Antibiotic X 14547A and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Indanomycin involves a series of reactions to form the indanone ring system, followed by the addition of a substituted amino acid and a final cyclization step to form the macrolide ring system.", "Starting Materials": [ "4-hydroxybenzoic acid", "3-methyl-2-butanone", "sodium ethoxide", "methyl iodide", "piperidine", "2-amino-3-hydroxy-4-methylpentanoic acid", "thionyl chloride", "triethylamine", "N,N-dimethylformamide", "4-dimethylaminopyridine", "ethyl chloroformate", "magnesium", "1,2-dibromoethane", "n-butyl lithium", "copper(I) iodide", "2,2'-bipyridine", "titanium tetrachloride", "lithium aluminum hydride", "acetic acid", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Conversion of 4-hydroxybenzoic acid to 4-bromo-3-hydroxybenzoic acid using thionyl chloride and triethylamine", "Preparation of 3-bromo-4-methylacetophenone by reacting 3-methyl-2-butanone with magnesium and 1,2-dibromoethane", "Conversion of 3-bromo-4-methylacetophenone to 3-bromo-4-methylphenol using n-butyl lithium and copper(I) iodide", "Preparation of 3-bromo-4-methyl-2-nitrophenol by reacting 3-bromo-4-methylphenol with nitric acid", "Preparation of 3-bromo-4-methyl-2-nitrobenzoic acid by reacting 3-bromo-4-methyl-2-nitrophenol with sodium hydroxide and hydrochloric acid", "Preparation of 3-bromo-4-methyl-2-nitrobenzoyl chloride by reacting 3-bromo-4-methyl-2-nitrobenzoic acid with thionyl chloride", "Preparation of 3-bromo-4-methyl-2-nitrobenzoyl-N-piperidinylamine by reacting 3-bromo-4-methyl-2-nitrobenzoyl chloride with piperidine and triethylamine", "Preparation of 3-bromo-4-methyl-2-nitrobenzoyl-N-[(2S,3R)-2-amino-3-hydroxy-4-methylpentanoyl]piperidinylamine by reacting 3-bromo-4-methyl-2-nitrobenzoyl-N-piperidinylamine with 2-amino-3-hydroxy-4-methylpentanoic acid", "Preparation of 3-bromo-4-methyl-2-nitrobenzoyl-N-[(2S,3R)-2-amino-3-hydroxy-4-methylpentanoyl]-D-pipecolinylamine by reacting 3-bromo-4-methyl-2-nitrobenzoyl-N-[(2S,3R)-2-amino-3-hydroxy-4-methylpentanoyl]piperidinylamine with ethyl chloroformate and D-pipecolinic acid", "Preparation of 3-bromo-4-methyl-2-nitrobenzoyl-N-[(2S,3R)-2-amino-3-hydroxy-4-methylpentanoyl]-D-pipecolinyl-L-alanyl-L-alanine by reacting 3-bromo-4-methyl-2-nitrobenzoyl-N-[(2S,3R)-2-amino-3-hydroxy-4-methylpentanoyl]-D-pipecolinylamine with L-alanine and L-alanine ethyl ester", "Preparation of 3-bromo-4-methyl-2-nitrobenzoyl-N-[(2S,3R)-2-amino-3-hydroxy-4-methylpentanoyl]-D-pipecolinyl-L-alanyl-L-alanyl-1,2,3,4-tetrahydroisoquinoline by reacting 3-bromo-4-methyl-2-nitrobenzoyl-N-[(2S,3R)-2-amino-3-hydroxy-4-methylpentanoyl]-D-pipecolinyl-L-alanyl-L-alanine with 2,2'-bipyridine and titanium tetrachloride", "Reduction of the nitro group to an amino group using lithium aluminum hydride", "Cyclization of the molecule to form the macrolide ring system using acetic anhydride and sodium borohydride", "Final purification of the compound using column chromatography with ethyl acetate and methanol as solvents" ] } | |
Número CAS |
66513-28-8 |
Fórmula molecular |
C31H43NO4 |
Peso molecular |
493.7 g/mol |
Nombre IUPAC |
(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(1S,3aR,4S,5R,7aS)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C31H43NO4/c1-5-21-13-16-25-24(21)15-14-23(28(25)29(33)26-11-8-18-32-26)10-7-9-22(6-2)30-19(3)12-17-27(36-30)20(4)31(34)35/h7-11,14-15,18-21,23-25,27-28,30,32H,5-6,12-13,16-17H2,1-4H3,(H,34,35)/b10-7+,22-9+/t19-,20+,21-,23-,24+,25+,27+,28+,30+/m0/s1 |
Clave InChI |
BAIPOTOKPGDCHA-IKJMDKCVSA-N |
SMILES isomérico |
CC[C@H]1CC[C@@H]2[C@@H]1C=C[C@@H]([C@H]2C(=O)C3=CC=CN3)/C=C/C=C(\CC)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C |
SMILES |
CCC1CCC2C1C=CC(C2C(=O)C3=CC=CN3)C=CC=C(CC)C4C(CCC(O4)C(C)C(=O)O)C |
SMILES canónico |
CCC1CCC2C1C=CC(C2C(=O)C3=CC=CN3)C=CC=C(CC)C4C(CCC(O4)C(C)C(=O)O)C |
Apariencia |
Solid powder |
Pictogramas |
Acute Toxic |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
indamycin RO21-6447-009 X 14547-A X 14547A X-14547-A X-14547A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


